molecular formula C11H9NOS B2467820 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde CAS No. 1083368-98-2

3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde

Cat. No. B2467820
CAS RN: 1083368-98-2
M. Wt: 203.26
InChI Key: FXLGEJZKQNINNW-UHFFFAOYSA-N
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Description

“3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde” is a heterocyclic compound that contains a thiazole ring . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are characterized by significant pi-electron delocalization and have some degree of aromaticity . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Synthesis Analysis

The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, a one-pot three-component Knoevenagel condensation reaction was performed to synthesize 3-[(1,3-benzothiazol-2-ylsulfanyl) (phenyl)methyl]-2 H-chromen-4-ol derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . They are also used in the synthesis of various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde has been studied for its potential applications in a variety of scientific fields. It has been used in the synthesis of heterocyclic compounds, and its derivatives have been used in the development of drugs and materials. It has also been studied for its potential use in the treatment of certain diseases and disorders, such as cancer, and as a biomarker for cancer. In addition, this compound has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-tumor agent.

Advantages and Limitations for Lab Experiments

The use of 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde in laboratory experiments has a number of advantages and limitations. The major advantage of using this compound is its relatively low cost and ease of synthesis. Additionally, its anti-inflammatory, anti-tumor, and antioxidant properties make it a useful tool for investigating the effects of certain drugs and compounds on the body. However, its use in laboratory experiments is limited by its potential toxicity and its lack of specificity for certain types of cells.

Future Directions

The potential future directions for 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde research are numerous. One potential direction is the development of more specific and less toxic derivatives of this compound for use in laboratory experiments. Additionally, further research into the mechanisms of action of this compound and its derivatives could lead to the development of more effective treatments for diseases and disorders. Finally, further research into the use of this compound as a biomarker for cancer could lead to more accurate and timely diagnosis of the disease.

Synthesis Methods

3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde can be synthesized by two methods: a two-step synthesis and a one-step synthesis. The two-step synthesis involves the reaction of 4-methyl-1,3-thiazol-2-yl chloride with benzaldehyde in the presence of a base, such as sodium hydroxide. The one-step synthesis involves the reaction of 4-methyl-1,3-thiazole-2-thiol with benzaldehyde in the presence of a catalyst, such as p-toluenesulfonic acid.

Safety and Hazards

The safety information for “3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde” indicates that it may be harmful if swallowed and causes serious eye irritation . Precautionary measures include washing hands thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/eye protection, and if swallowed, calling a poison center or doctor .

properties

IUPAC Name

3-(4-methyl-1,3-thiazol-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-7-14-11(12-8)10-4-2-3-9(5-10)6-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLGEJZKQNINNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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